Essential Pharmacophoric Precursor: The 2-Chloro-3-fluoro-4-methoxy Motif is Mandatory for Potency in the Clinical Candidate BAY 1003803
The reduced aniline derivative (2-chloro-3-fluoro-4-methoxyaniline) derived from the target compound serves as the irreplaceable building block for the clinical glucocorticoid receptor agonist BAY 1003803. Binding affinity data reveals that BAY 1003803, which incorporates the precise 2-chloro-3-fluoro-4-methoxyphenyl moiety, exhibits a Ki of 0.290 nM at the human glucocorticoid receptor [1]. In contrast, SAR studies from the discovery program indicate that modifications of this specific halogen/methoxy substitution pattern lead to significant attenuation of activity, underscoring its non-interchangeable role in achieving high-affinity target engagement [2]. Analogs lacking the precise ortho-chloro/meta-fluoro/para-methoxy substitution pattern fail to replicate the conformational interactions required for potent receptor binding.
| Evidence Dimension | Binding affinity (Ki) at human glucocorticoid receptor |
|---|---|
| Target Compound Data | Ki = 0.290 nM (as the 2-chloro-3-fluoro-4-methoxyphenyl-containing BAY 1003803) |
| Comparator Or Baseline | Structural analogs with altered substitution patterns: activity significantly diminished (qualitative SAR trend; precise Ki values not disclosed for all comparators) |
| Quantified Difference | The 2-chloro-3-fluoro-4-methoxy motif is essential for sub-nanomolar binding; removal or rearrangement results in loss of affinity that precluded further development. |
| Conditions | Fluorescence polarization assay using recombinant human glucocorticoid receptor (Fluormone GS Red tracer, 4 h incubation). |
Why This Matters
Procurement of this specific regioisomer is indispensable for any research program synthesizing or optimizing compounds within the BAY 1003803 amino alcohol series, as alternative substitution patterns will yield inactive analogs.
- [1] BindingDB BDBM50265805. CHEMBL3735218. Affinity Data Ki: 0.290 nM for BAY 1003803 at human glucocorticoid receptor. View Source
- [2] Berger, M. et al. (2020). Discovery of the potent non-steroidal glucocorticoid receptor modulator BAY 1003803 as clinical candidate. Bioorg. Med. Chem. Lett., 30(16), 127298. PMID: 32631518. View Source
